Methyl (S)-(-)-3-mercapto-2-methylpropanoate

Chiral synthesis ACE inhibitor intermediate Enantiomeric purity

Methyl (S)-(-)-3-mercapto-2-methylpropanoate (CAS 86961-10-6) is a chiral organosulfur compound classified as a β-mercapto ester, bearing a single stereogenic center at C2 with (S)-absolute configuration. With molecular formula C₅H₁₀O₂S and a molecular weight of 134.20 g/mol, it serves as a key synthetic intermediate for the 3-mercapto-2-methylpropanoyl pharmacophore found in captopril and related ACE inhibitors.

Molecular Formula C5H10O2S
Molecular Weight 134.20 g/mol
CAS No. 86961-10-6
Cat. No. B12773657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-(-)-3-mercapto-2-methylpropanoate
CAS86961-10-6
Molecular FormulaC5H10O2S
Molecular Weight134.20 g/mol
Structural Identifiers
SMILESCC(CS)C(=O)OC
InChIInChI=1S/C5H10O2S/c1-4(3-8)5(6)7-2/h4,8H,3H2,1-2H3/t4-/m1/s1
InChIKeyPXSVQMKXJZTWPN-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-(-)-3-mercapto-2-methylpropanoate (CAS 86961-10-6): Chiral Thiol-Ester Building Block Procurement Guide


Methyl (S)-(-)-3-mercapto-2-methylpropanoate (CAS 86961-10-6) is a chiral organosulfur compound classified as a β-mercapto ester, bearing a single stereogenic center at C2 with (S)-absolute configuration . With molecular formula C₅H₁₀O₂S and a molecular weight of 134.20 g/mol, it serves as a key synthetic intermediate for the 3-mercapto-2-methylpropanoyl pharmacophore found in captopril and related ACE inhibitors [1]. The compound features a free thiol group susceptible to oxidation and nucleophilic reactions, and a methyl ester that can undergo hydrolysis or transesterification. Its defined (S)-stereochemistry is non-interchangeable with the (R)-enantiomer (CAS 86961-09-3) or racemic mixtures for stereospecific applications, making enantiomeric identity a critical procurement specification .

Why Methyl (S)-(-)-3-mercapto-2-methylpropanoate Cannot Be Replaced by Generic Analogs in Chiral Synthesis


Substituting this compound with its (R)-enantiomer (CAS 86961-09-3), the racemic mixture (CAS 4131-76-4), or the non-methylated analog methyl 3-mercaptopropionate (CAS 2935-90-2) introduces consequential stereochemical or physicochemical divergence. The (S)-configuration is mandatory for generating the bioactive (2S)-3-mercapto-2-methylpropanoyl fragment required in captopril and its analogues [1]; use of the (R)-enantiomer yields diastereomeric products with altered target binding. The absence of the C2 methyl group, as in methyl 3-mercaptopropionate, eliminates chirality entirely and alters conformational dynamics, NMR chemical shifts, and hydrogen-bonding capacity [2]. Even within the same enantiomeric series, switching from the methyl ester to the ethyl ester (MW 148.22 g/mol, logP +0.78) changes hydrophobicity and steric profile, potentially affecting downstream reaction yields and product purification [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable, application-critical performance gaps.

Quantitative Differentiation Evidence for Methyl (S)-(-)-3-mercapto-2-methylpropanoate vs. Comparators


Enantiomeric Identity: (S)- vs. (R)-Configuration Determines Suitability for Captopril-Type Pharmacophore Synthesis

The (S)-enantiomer (target compound, CAS 86961-10-6) is levorotatory and provides the (2S)-3-mercapto-2-methylpropanoyl fragment essential for captopril. Asymmetric synthesis of the precursor acid, (S)-3-mercapto-2-methylpropanoic acid, via chiral auxiliary-mediated conjugate addition of thioacetic acid to methacrylamides followed by acidic hydrolysis, achieves 98% enantiomeric excess (ee) and 96% yield [1]. The (R)-enantiomer (CAS 86961-09-3) is dextrorotatory and, when incorporated into captopril analogues, produces diastereomers with distinct circular dichroism spectra and altered biological activity, as demonstrated by the summation-of-chirality model for captopril's four diastereomers [2]. A validated HPLC method for determining enantiomeric purity of 3-mercapto-2-methylpropionic acid achieves baseline separation, enabling quantitative certification of chiral identity [3].

Chiral synthesis ACE inhibitor intermediate Enantiomeric purity

NDM-1 β-Lactamase Inhibitory Pharmacophore: 3-Mercapto-2-methylpropanoyl Moiety Essential for Sub-Micromolar Activity

The 3-mercapto-2-methylpropanoyl fragment—derivable from the target compound via ester hydrolysis—constitutes the pharmacophoric core of captopril and its simplified analogues as New Delhi metallo-β-lactamase-1 (NDM-1) inhibitors [1]. In a systematic SAR study, captopril (bearing the (2S)-3-mercapto-2-methylpropanoyl-proline structure) exhibited an IC₅₀ of 7.9 μM against NDM-1. Structure simplification to amide derivatives of 3-mercapto-2-methylpropanoic acid yielded lead compound 22 with an improved IC₅₀ of 1.0 μM [1]. Further truncation to compounds 31 and 32 produced IC₅₀ values of 15 μM and 10 μM, respectively. Critically, removal of the C2-methyl group (cf. methyl 3-mercaptopropionate, which lacks this substituent) or loss of the thiol functionality abolishes inhibitory activity, confirming that both the thiol and the α-methyl substituent are essential pharmacophoric elements [2].

Antimicrobial resistance NDM-1 inhibitor Structure-activity relationship

Physicochemical Differentiation: C2-Methyl Substitution vs. Non-Methylated Analog Methyl 3-Mercaptopropionate

The presence of the C2 methyl substituent in the target compound (CAS 86961-10-6) introduces a stereogenic center and fundamentally alters physicochemical properties relative to the des-methyl analog, methyl 3-mercaptopropionate (CAS 2935-90-2) [1]. Density functional theory (DFT) simulations at the B3LYP/6-31G* level reveal two dominant conformers for the methyl-substituted compound—synperiplanar and antiperiplanar—separated by an energy difference of 1.2 kcal/mol, with the synperiplanar form stabilized by a weak S···O non-covalent interaction (2.9 Å, ρ = 0.012 e/ų) [1]. Comparative ¹H NMR data show a downfield shift for the C3 methylene protons: δ 3.14 ppm in the target compound versus δ 2.86 ppm in the non-methylated analog, attributable to the electron-donating effect of the C2 methyl group [1]. The methyl substituent also increases molecular weight (134.20 vs. 120.17 g/mol), alters density (1.04 vs. 1.085 g/mL at 25°C), and raises the normal boiling point (172.3°C vs. 164.4°C at 760 mmHg) .

Physicochemical properties Conformational analysis Chirality

α-Methylated Bio-Polythioester Precursor: Enabling Novel Elastomeric Biomaterials with 2600% Elongation

3-Mercapto-2-methylpropionic acid—the direct hydrolysis product of the target methyl ester—serves as the monomeric precursor for the biosynthesis of poly(3-mercapto-2-methylpropionate) [P(3M2MP)], the first α-methylated polythioester (PTE) of biological origin [1]. This homopolymer, produced in engineered Escherichia coli LSBJ, exhibits a high weight-average molecular weight (Mw = 7.7–17.5 × 10⁵ g/mol), an amorphous structure, and extraordinary elastomeric properties, reaching 2600% elongation at break with instant recoverable deformation [1][2]. In contrast, previously biosynthesized PTEs lacking α-methylation—such as poly(3-mercaptopropionate) [P(3MP)]—display markedly lower Mw and distinct thermal-mechanical profiles [1]. P(3HB-co-3M2MP) copolymers with up to 77.2 wt% (54.8 mol%) 3M2MP incorporation achieve over 1500% elongation at break at just 53.9 mol% comonomer content, with systematically lower glass transition temperatures and reduced crystallinity as the 3M2MP fraction increases [1].

Biopolymers Polythioesters Elastomeric materials

Chiral Derivatization Agent: Enantiopure (S)- or (R)-Mercapto Acid Enables Quantitative Enantioseparation of Amino Compounds

The enantiopure forms of 3-mercapto-2-methylpropionic acid (derivable from the target methyl ester via hydrolysis) function as chiral derivatization agents for the enantioseparation of primary amines and amino alcohols. When combined with o-phthalaldehyde (OPA), (R)-3-mercapto-2-methylpropionic acid forms diastereomeric isoindole derivatives with amino compounds, enabling baseline resolution by reversed-phase HPLC [1]. The reaction kinetics of amino compounds with OPA–(R)-3-mercapto-2-methylpropionic acid were systematically studied, and the stability of the resulting diastereomeric derivatives was characterized, demonstrating that this chiral thiol outperforms N-acetyl-D-penicillamine and other chiral thiols in resolution for certain amino acid substrates [2]. In contrast, racemic 3-mercapto-2-methylpropionic acid yields a mixture of diastereomers that complicates quantification, while achiral thiols (e.g., 2-mercaptoethanol) produce non-distinguishable derivatives [1].

Chiral chromatography Enantioseparation Amino acid analysis

Ester Substituent Effect: Methyl vs. Ethyl Ester Differentiation in Hydrophobicity and Steric Profile

Within the (S)-3-mercapto-2-methylpropanoate ester series, the methyl ester (target compound) and ethyl ester exhibit quantifiable differences in hydrophobicity and steric bulk that affect downstream reactivity. The methyl ester has a calculated logP of +0.54, a molecular weight of 134.20 g/mol, and a density of approximately 1.04 g/cm³ . The ethyl ester (CAS not available as pure (S)-enantiomer in public databases; racemic ethyl 3-mercapto-2-methylpropanoate has MW 148.22 g/mol) exhibits an increased logP of +0.78, reflecting the additional methylene unit in the alkoxy chain [1]. This logP increase of +0.24 units corresponds to an approximately 1.7-fold increase in octanol-water partition coefficient, altering extraction efficiency, chromatographic retention, and bioavailability if the ester is used as a prodrug moiety. Furthermore, the increased steric bulk of the ethyl ester reduces rotational freedom around the ester C–O bond, as evidenced by molecular dynamics simulations [1].

Ester analogs Hydrophobicity logP comparison

Procurement-Driven Application Scenarios for Methyl (S)-(-)-3-mercapto-2-methylpropanoate


Synthesis of Captopril and Related ACE Inhibitor Chiral Intermediates

The target compound is the methyl ester of the (2S)-3-mercapto-2-methylpropanoic acid moiety required for captopril (1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-L-proline) synthesis. Asymmetric synthesis of the precursor acid achieves 98% ee [6], and the methyl ester form facilitates coupling with L-proline or its derivatives under standard amide bond-forming conditions. The defined (S)-stereochemistry at C2 is mandatory; substitution with the (R)-enantiomer (CAS 86961-09-3) or racemate yields diastereomeric products with distinct CD spectra and potentially abolished ACE inhibitory activity [2]. Enantiomeric purity can be verified by HPLC using the validated o-phthalaldehyde/chiral thiol derivatization method [3].

Medicinal Chemistry: NDM-1 β-Lactamase Inhibitor Lead Optimization

The 3-mercapto-2-methylpropanoic acid core (accessible via hydrolysis of the target methyl ester) forms the validated pharmacophore for NDM-1 metallo-β-lactamase inhibition. Captopril (IC₅₀ 7.9 μM) and simplified amide derivatives (lead compound 22, IC₅₀ 1.0 μM) demonstrate that the thiol group coordinates the active-site zinc ions while the C2-methyl group contributes to hydrophobic recognition [6]. Researchers synthesizing focused libraries of NDM-1 inhibitors require the enantiopure (S)-methyl ester as starting material to generate amide, ester, or thioester derivatives for SAR exploration. The achiral analog methyl 3-mercaptopropionate lacks the α-methyl recognition element and yields inactive compounds [6].

Biosynthesis of α-Methylated Polythioester Elastomers

The hydrolysis product of the target compound—3-mercapto-2-methylpropionic acid—serves as a precursor for microbial biosynthesis of poly(3-mercapto-2-methylpropionate) [P(3M2MP)], a novel bio-polythioester with rubber-like elasticity (2600% elongation at break) [6]. Engineering E. coli LSBJ with this precursor yields high-Mw homopolymer and P(3HB-co-3M2MP) copolymers with tunable thermal-mechanical properties. The α-methyl group in the monomer is critical for the unique elastomeric behavior; previously biosynthesized non-methylated PTEs do not achieve comparable elongation [6]. This application requires the free acid form, which is conveniently obtained from the methyl ester by mild alkaline hydrolysis.

Chiral Derivatization Reagent for Amino Acid Enantiomeric Purity Analysis

The enantiopure (R)- or (S)-3-mercapto-2-methylpropionic acid (prepared from the corresponding methyl ester) in combination with o-phthalaldehyde (OPA-K) forms diastereomeric isoindole derivatives with primary amines for quantitative HPLC enantioseparation [6]. This method achieves baseline resolution (Rs > 1.5) for proteinogenic amino acids and amino alcohols using standard C18 reversed-phase columns with fluorescence detection. The chiral thiol's enantiopurity is essential—racemic 3-mercapto-2-methylpropionic acid produces co-eluting diastereomers that compromise quantification accuracy [6]. This application is particularly relevant for QC laboratories verifying enantiomeric purity of amino acid-based pharmaceuticals.

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